molecular formula C9H12N2O B1618073 1-Ethyl-3-phenylurea CAS No. 621-04-5

1-Ethyl-3-phenylurea

Cat. No.: B1618073
CAS No.: 621-04-5
M. Wt: 164.2 g/mol
InChI Key: XUFXDODGXLVPNJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenylurea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other with a phenyl group. This compound is known for its crystalline structure and is soluble in alcohol and ether, but only slightly soluble in water .

Preparation Methods

1-Ethyl-3-phenylurea can be synthesized through various methods. One common synthetic route involves the reaction of phenylisocyanate with ethylamine in dichloromethane at temperatures ranging from 0°C to room temperature. The reaction typically takes about 16 hours to complete, yielding this compound as a white solid .

Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

1-Ethyl-3-phenylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-phenylurea is not fully understood. like other urea derivatives, it is believed to interact with specific molecular targets through hydrogen bonding and van der Waals forces. These interactions can influence various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

1-Ethyl-3-phenylurea can be compared to other urea derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other urea derivatives.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure allows it to participate in a range of chemical reactions and makes it valuable in the synthesis of other compounds

Properties

IUPAC Name

1-ethyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXDODGXLVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211143
Record name Urea, 1-ethyl-3-phenyl-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-04-5
Record name N-Ethyl-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-04-5
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Record name 1-Ethyl-3-phenylurea
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Record name 1-Ethyl-3-phenylurea
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Record name Urea, 1-ethyl-3-phenyl-
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Record name 1-ETHYL-3-PHENYLUREA
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Record name 1-ETHYL-3-PHENYLUREA
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

5.08 g ethylcarbamoyl-benzoic acid sulfimide was reacted with 1.86 g aniline and 2.8 ml triethylamine in 20 ml of a 1:1 mixture of water and acetone, as described in example 1. 2.59 g 1-phenyl-3-ethylurea was obtained, melting at 99°-100° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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